3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-3-5-4(6(8)9)2-11-7-5/h2H,3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDIEUKLNFGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076245-90-3 | |
| Record name | 3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile or ester, the oxazole ring can be formed through cyclization reactions involving reagents such as phosphorus oxychloride or other dehydrating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxymethyl group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group may yield 3-(Formylmethyl)-1,2-oxazole-4-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that isoxazole derivatives, including 3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid, exhibit significant antimicrobial properties. These compounds are being explored for their potential to combat bacterial infections due to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways.
Anticancer Properties
Isoxazole derivatives have been studied for their anticancer activities. The unique structure of this compound allows it to interact with various biological targets, potentially leading to the development of novel anticancer agents. Preliminary studies suggest that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth.
Organic Synthesis
Peptide Synthesis
The compound can be utilized in the solid-phase synthesis of peptides. Its unique functional groups allow for the incorporation into peptide chains as a β-amino acid, enhancing the stability and bioactivity of the resulting peptides. This application is particularly valuable in developing peptidomimetics that mimic natural peptides but possess improved pharmacological properties.
Table 1: Summary of Applications in Organic Synthesis
| Application | Description |
|---|---|
| Peptide Synthesis | Used as a building block for synthesizing bioactive peptides through solid-phase methods. |
| Antimicrobial Agents | Exhibits properties that inhibit bacterial growth and may serve as a template for drug design. |
| Anticancer Research | Investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. |
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various isoxazole derivatives, including this compound. The results demonstrated that this compound displayed significant inhibition against multiple strains of bacteria, suggesting its potential use as a lead compound in antibiotic development .
Case Study 2: Peptide Synthesis Optimization
In a recent study on peptide synthesis, researchers successfully incorporated this compound into peptide chains using both classical and ultrasonic-assisted methods. The ultrasonic method significantly reduced synthesis time while improving product purity, showcasing an efficient approach to utilizing this compound in peptide chemistry .
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxymethyl and carboxylic acid groups can also play a role in binding to active sites or facilitating transport across biological membranes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features and properties of 3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid with analogous compounds:
Key Differences and Implications
Polarity and Solubility: The methoxymethyl group in the target compound provides moderate polarity, balancing solubility in both aqueous and organic phases. The carboxylic acid group in all compounds enhances aqueous solubility, but esters (e.g., ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) exhibit lower polarity and higher membrane permeability .
Difluoromethyl and triazole groups (2138278-29-0) increase electronegativity, influencing hydrogen bonding and enzymatic interactions .
Analytical Behavior :
- The target compound’s predicted CCS values (129.3–139.6 Ų) aid in mass spectrometry identification, whereas Imp-D lacks such data but is quantified via RP-HPLC in pharmaceutical contexts .
Thermal and Solid-State Properties :
- Polymorphism observed in 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid highlights the impact of bulky substituents on crystal packing and stability .
Biological Activity
3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a unique oxazole ring that contributes to its biological activity. The molecular formula for this compound is C6H7NO4, and it contains functional groups that may interact with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of methoxymethyl derivatives with appropriate carboxylic acids under acidic or basic conditions. The specific synthetic routes can vary based on the desired purity and yield.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it demonstrated notable activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. For instance, in tests against common fungal pathogens:
| Fungus | MIC (µg/ml) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
The inhibition of fungal growth indicates potential applications in treating fungal infections.
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with microbial cell membranes or essential metabolic pathways. Its oxazole ring may play a crucial role in binding to specific enzymes or receptors.
Case Studies and Research Findings
Several studies have documented the biological activities of oxazole derivatives similar to this compound. For example:
- Antibacterial Studies : A comparative analysis of various oxazole derivatives revealed that modifications in the substituents significantly affect their antibacterial potency. The presence of electron-withdrawing groups enhanced activity against E. coli and S. aureus .
- Anticancer Properties : Some oxazole derivatives are reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The structural similarity suggests that this compound may also possess such properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid, and what analytical methods validate its purity?
- Methodological Answer : The compound can be synthesized via cyclization of pre-functionalized precursors, such as β-keto esters or nitrile oxides, under microwave-assisted conditions to enhance yield. Post-synthesis, purity is validated using HPLC (≥97% purity threshold) and NMR spectroscopy (e.g., verifying the methoxymethyl group at δ 3.3–3.5 ppm in H NMR). Melting point analysis (if crystalline) should align with structurally related oxazole derivatives (e.g., 183–190°C for analogous 3-methylisoxazole-4-carboxylic acid) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the methoxymethyl group. Avoid prolonged exposure to light, as oxazole derivatives are prone to photodegradation. For handling, use PPE (gloves, goggles) and work in a fume hood, referencing safety protocols for similar carboxylic acid-containing heterocycles (e.g., R36/37/38 hazard codes) .
Q. What spectroscopic techniques are critical for characterizing its structure?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).
- C NMR : Identify the oxazole ring carbons (δ 95–110 ppm) and methoxymethyl carbon (δ 55–60 ppm).
- HRMS : Validate molecular ion peak (theoretical [M+H] = 158.08 for CHNO) .
Advanced Research Questions
Q. How does the methoxymethyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The methoxymethyl group acts as an electron-donating substituent, enhancing the oxazole ring’s electron density. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling reactions. Experimental validation may involve Suzuki-Miyaura coupling with aryl halides, monitoring regioselectivity via LC-MS .
Q. What strategies mitigate contradictions in reported solubility data for oxazole-carboxylic acids?
- Methodological Answer : Use a standardized solvent system (e.g., DMSO/water mixtures) with controlled pH (2–7) to assess solubility. Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous phases via PXRD. For example, related 5-methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acid shows pH-dependent solubility shifts due to carboxylate ionization .
Q. How can computational modeling predict this compound’s potential as a enzyme inhibitor?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2 or metalloproteases) using the compound’s 3D structure (PubChem CID or optimized DFT geometry). Compare binding affinity to known inhibitors, and validate with in vitro assays (IC measurements) .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?
- Methodological Answer : Optimize reaction parameters (temperature, catalyst loading) using design of experiments (DoE). For example, microwave synthesis at 100°C with Cu(I) catalysts can improve regioselectivity >90%. Monitor byproducts via GC-MS and adjust stoichiometry of nitrile oxide precursors .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar oxazole derivatives: How to resolve?
- Methodological Answer : Compare DSC (differential scanning calorimetry) data across studies, ensuring consistent heating rates and sample preparation. For instance, 3-methylisoxazole-4-carboxylic acid melts at 183–190°C , while 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid melts at 182–183°C . Variations arise from crystallinity differences; use recrystallization (e.g., ethanol/water) to standardize samples.
Safety and Regulatory Considerations
Q. What are the key safety protocols for handling this compound in catalytic studies?
- Methodological Answer : Follow GHS guidelines for carboxylic acids and oxazoles:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
